molecular formula C15H23NO3 B294852 1-(Diethylamino)propan-2-yl phenoxyacetate

1-(Diethylamino)propan-2-yl phenoxyacetate

Cat. No. B294852
M. Wt: 265.35 g/mol
InChI Key: LPGSDLKRZTXDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylamino)propan-2-yl phenoxyacetate, also known as DEPA, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. DEPA is a derivative of phenoxyacetic acid and is synthesized through a multi-step process involving the reaction of diethylamine, 2-chloropropane, and phenoxyacetic acid.

Mechanism of Action

1-(Diethylamino)propan-2-yl phenoxyacetate is believed to act as a selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(Diethylamino)propan-2-yl phenoxyacetate can increase the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-(Diethylamino)propan-2-yl phenoxyacetate can have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. 1-(Diethylamino)propan-2-yl phenoxyacetate has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Diethylamino)propan-2-yl phenoxyacetate in lab experiments is its ability to selectively inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, 1-(Diethylamino)propan-2-yl phenoxyacetate also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 1-(Diethylamino)propan-2-yl phenoxyacetate, including:
1. Investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its effects on other neurotransmitters and their associated pathways.
3. Developing new synthetic methods for 1-(Diethylamino)propan-2-yl phenoxyacetate that are more efficient and environmentally friendly.
4. Investigating its potential as a therapeutic agent for other conditions, such as inflammation and oxidative stress.
5. Exploring its potential as a tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and regulation of heart rate.

Synthesis Methods

The synthesis of 1-(Diethylamino)propan-2-yl phenoxyacetate involves the reaction of diethylamine with 2-chloropropane to form N,N-diethylpropan-2-amine, which is then reacted with phenoxyacetic acid to produce 1-(Diethylamino)propan-2-yl phenoxyacetate. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as sodium hydroxide, and yields a white crystalline solid.

Scientific Research Applications

1-(Diethylamino)propan-2-yl phenoxyacetate has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. One of the main areas of research has been the investigation of 1-(Diethylamino)propan-2-yl phenoxyacetate's mechanism of action and its effects on biochemical and physiological processes.

properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 2-phenoxyacetate

InChI

InChI=1S/C15H23NO3/c1-4-16(5-2)11-13(3)19-15(17)12-18-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

LPGSDLKRZTXDMB-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)OC(=O)COC1=CC=CC=C1

Canonical SMILES

CCN(CC)CC(C)OC(=O)COC1=CC=CC=C1

Origin of Product

United States

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